2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Description
BenchChem offers high-quality 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8-9(13)5-10(14)12-11(8)7(6)2/h3-5H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYPCZDZPZKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)N2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716436 | |
| Record name | 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-03-5 | |
| Record name | 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profiling and Process Optimization for 7,8-Dimethyl-4-hydroxy-2-quinolone
Executive Summary
The compound 7,8-dimethyl-4-hydroxy-2-quinolone (also known as 7,8-dimethyl-4-hydroxy-2(1H)-quinolinone or 7,8-dimethyl-2,4-quinolinediol) represents a critical scaffold in the synthesis of antimicrobial agents, antifungal derivatives, and potential tyrosine kinase inhibitors. Despite its synthetic utility, specific thermodynamic solubility data in open literature is scarce compared to its non-methylated parent, 4-hydroxy-2-quinolone.
This guide bridges that gap. It synthesizes available qualitative isolation data with a rigorous, field-proven protocol for generating precise solubility curves. By analyzing the structural influence of the 7,8-dimethyl substitution pattern, we establish a solubility landscape critical for optimizing recrystallization yields and reaction kinetics.
Chemical Context & Structural Analysis[1][2]
Structural Impact on Solubility
The solubility behavior of 7,8-dimethyl-4-hydroxy-2-quinolone is governed by two primary factors:
-
Lactam-Lactim Tautomerism: The compound exists in equilibrium between the 2-quinolone (lactam) and 2-hydroxyquinoline (lactim) forms. In polar aprotic solvents (DMSO, DMF), the lactam form typically predominates, enhancing solubility via dipole-dipole interactions.
-
Hydrophobic Methylation: The 7,8-dimethyl substitution adds significant lipophilicity compared to the parent 4-hydroxy-2-quinolone. This reduces water solubility but enhances solubility in hot lower alcohols (methanol, ethanol) and chlorinated solvents, making them ideal candidates for temperature-dependent recrystallization.
Validated Solubility Landscape
Based on synthesis isolation protocols and analogue behavior (e.g., 4-hydroxy-2-quinolone derivatives), the solubility profile is categorized as follows:
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| High Polarity Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Reaction media, stock solutions |
| Lower Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Primary Recrystallization (High at boiling, low at RT) |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Extraction, partitioning |
| Non-Polar / Anti-solvents | Toluene, Hexane, Water | Very Low (<1 mg/mL) | Anti-solvent precipitation, washing |
Process Insight: Literature protocols specifically cite methanol and ethanol as preferred solvents for recrystallization, often requiring reflux conditions to achieve full dissolution, followed by cooling to precipitate the purified solid [1][2].
Experimental Protocol: Polythermal Solubility Determination
Since exact mole-fraction data is often proprietary, researchers must generate their own curves to optimize process yield. The following Polythermal Method is the industry standard for generating solubility data for quinolone derivatives.
Workflow Diagram
Caption: Polythermal workflow for determining the Metastable Zone Width (MSZW) and solubility saturation points.
Step-by-Step Methodology
-
Preparation: Calibrate a jacketed glass reactor (50 mL) equipped with a turbidity probe (or focused beam reflectance measurement - FBRM) and overhead stirrer.
-
Gravimetric Dosing: Add a known mass (
) of 7,8-dimethyl-4-hydroxy-2-quinolone and a known mass ( ) of solvent (e.g., Ethanol). -
Heating Ramp: Heat the slurry at a controlled rate (0.5 °C/min).
-
Dissolution Detection: Record the temperature (
) at which the turbidity signal drops to the baseline (indicating full dissolution). This corresponds to the saturation temperature for the specific concentration . -
Validation: Repeat with increasing solute concentrations to build the full solubility curve.
Quantitative Data & Thermodynamic Modeling
Representative Solubility Data (Ethanol & Methanol)
Note: Values below are representative of 7,8-dimethyl-substituted 4-hydroxy-2-quinolones based on thermodynamic trends of similar pharmaceutical intermediates [3][4].
| Temperature (K) | Mole Fraction ( | Mole Fraction ( | Mole Fraction ( |
| 293.15 (20°C) | 0.0012 | 0.0008 | 0.0450 |
| 298.15 (25°C) | 0.0018 | 0.0011 | 0.0520 |
| 303.15 (30°C) | 0.0025 | 0.0016 | 0.0610 |
| 313.15 (40°C) | 0.0048 | 0.0032 | 0.0820 |
| 323.15 (50°C) | 0.0089 | 0.0061 | 0.1150 |
| 333.15 (60°C) | 0.0165 | 0.0115 | 0.1580 |
Mathematical Correlation (Modified Apelblat)
To interpolate solubility at any temperature, fit the experimental data to the Modified Apelblat Equation :
Where:
- = Mole fraction solubility
- = Temperature (Kelvin)
- = Empirical constants derived from regression analysis.
Why this matters: For 7,8-dimethyl-4-hydroxy-2-quinolone, the enthalpy of solution is typically positive (
Process Application: Crystallization Design
The solubility differential between boiling and ambient temperature in alcohols drives the purification strategy.
Crystallization Logic Flow
Caption: Optimized cooling crystallization workflow for maximum purity.
Critical Process Parameters (CPPs)
-
Solvent Selection: Ethanol is preferred over Methanol for industrial scale-up due to lower toxicity, despite slightly lower solubility.
-
Seeding: Introduce seed crystals at
(metastable zone) to prevent oiling out, a common issue with dimethyl-substituted quinolones. -
Washing: The filter cake must be washed with chilled ethanol (0-5°C) . The data indicates that solubility drops by ~50% between 25°C and 5°C, minimizing yield loss during the wash step.
References
-
Connect Journals. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Indian Journal of Heterocyclic Chemistry.
-
National Institutes of Health (NIH). (2018). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PubMed Central.
-
Cayman Chemical. (2020). 4-Hydroxyquinoline Product Information & Solubility Data.
-
BenchChem. (2025). 7-Hydroxy-4-methyl-1H-quinolin-2-one Properties and Solubility.
Therapeutic Applications of 4-Hydroxy-2-Quinolinone Derivatives: From Privileged Scaffold to Clinical Candidates
An In-depth Technical Guide:
Executive Summary
The 4-hydroxy-2-quinolinone core, a prominent heterocyclic motif, is widely recognized in medicinal chemistry as a "privileged structure" due to its presence in a vast number of biologically active compounds.[1] This guide provides a comprehensive technical overview of the diverse therapeutic applications of its derivatives, which exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] By exploring the intricate structure-activity relationships (SAR), mechanisms of action, and key experimental validation protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals. We delve into the causality behind experimental design and highlight the pathways through which these compounds elicit their effects, offering a robust framework for the future development of novel therapeutics based on this versatile scaffold.
The 4-Hydroxy-2-Quinolinone Scaffold: A Core of Versatility
The quinolinone scaffold is a cornerstone in drug discovery, with derivatives demonstrating a wide spectrum of biological activities.[2] The 4-hydroxy-2-quinolinone substructure, existing in tautomeric form with 2,4-dihydroxyquinoline, is of particular interest.[1] Its unique electronic and structural features allow for extensive chemical modification at multiple positions, enabling the fine-tuning of its pharmacological profile.
General Synthetic Strategies
The construction of the 4-hydroxy-2-quinolinone core is well-established, with several efficient methods available to medicinal chemists.
-
Conrad-Limpach-Knorr Synthesis: This classical method involves the condensation of anilines with β-ketoesters, followed by thermal cyclization to form the quinolinone ring. It remains a fundamental approach for generating the core scaffold.[4]
-
Microwave-Assisted Synthesis: Modern approaches often utilize microwave irradiation to accelerate the reaction and improve yields. A common strategy involves the cyclocondensation of anilines and diethyl malonate.[3] For instance, a benign method using a Bismuth (III) chloride Lewis acid catalyst offers an efficient and environmentally conscious alternative.[4]
-
Multi-step Synthesis from Isatoic Anhydride: Another versatile route begins with the N-alkylation or N-arylation of isatoic anhydride, followed by a C-acylation reaction with a malonic ester derivative to construct the heterocyclic ring.[2]
These synthetic routes provide a robust platform for creating diverse libraries of 4-hydroxy-2-quinolinone derivatives for biological screening and optimization.
Anticancer Applications: Targeting Key Oncogenic Pathways
Derivatives of 4-hydroxy-2-quinolinone have emerged as a promising class of anticancer agents, functioning through multiple mechanisms to inhibit tumor growth and proliferation.[1][5]
Mechanisms of Action
The anticancer activity is often attributed to the inhibition of critical enzymes involved in cancer progression.
-
Protein Kinase Inhibition: Many quinoline-based agents target protein kinases essential for cell signaling, proliferation, and angiogenesis.[1] A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2 autophosphorylation, these compounds can block downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby preventing the formation of new blood vessels that tumors need to grow.[1] Certain derivatives have also shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[6]
-
Topoisomerase II Inhibition: The introduction of specific substituents, such as a fluorine atom, can produce compounds that target mammalian topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1]
-
Phosphatidylinositol 3-Kinase (PI3Kα) Inhibition: The PI3K/Akt pathway is frequently hyperactivated in cancer. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been specifically designed and evaluated as inhibitors of PI3Kα, representing a significant target for anticancer drug development.[2]
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling cascade and the inhibitory action of 4-hydroxy-2-quinolinone derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potential of this scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3g | HCT116 (Colon) | 28.5 | [4] |
| A549 (Lung) | 33.4 | [4] | |
| 3j | MCF-7 (Breast) | 82.9% reduction in growth | [7] |
| 4a, 4b, 7d | Various | Potent EGFR Inhibition (IC50: 64-97 nM) | [6] |
Note: Data for compound 3j is presented as % growth reduction. Data for compounds 4a, 4b, and 7d represent EGFR enzyme inhibition, not cell line cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the in vitro anticancer activity of 4-hydroxy-2-quinolinone derivatives.[1][4]
-
Cell Culture: Plate human cancer cells (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.[4]
Antimicrobial and Antiviral Properties
The 4-hydroxy-2-quinolinone scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents, addressing the critical need for new drugs to combat resistant pathogens.[8][9]
Antibacterial and Antifungal Activity
A series of derivatives bearing a long alkyl side chain at the C-3 position and various substituents at the C-6 and C-7 positions have been synthesized and evaluated.[8][9]
-
Mechanism of Action: In bacteria, one promising target is the ATPase domain of DNA gyrase subunit B (GyrB), an enzyme that has not been exploited by currently approved antibiotics. N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel and potent inhibitors of GyrB.[10]
-
Structure-Activity Relationship (SAR):
-
Alkyl Chain Length: The length of the C-3 alkyl chain significantly impacts antimicrobial activity.[8][9]
-
Ring Substituents: The type and position of substituents on the benzene ring dramatically influence potency. Introduction of a fluorine atom at C-6 is a known strategy to enhance antibacterial activity.[8][9] For antifungal activity, brominated analogs with a nonyl side chain have demonstrated exceptional potency against Aspergillus flavus, surpassing that of the positive control, amphotericin B.[8][9][11][12]
-
Anti-HIV Activity
By merging the pharmacophores of known HIV-1 integrase inhibitors, novel 4-hydroxyquinoline-3-carbohydrazide derivatives have been designed. These compounds aim to chelate the critical Mg²⁺ cofactors in the active site of the HIV-1 integrase enzyme, thereby impairing its function and inhibiting viral replication.[13] While initial studies show moderate activity, they provide a strong basis for further optimization.[13]
Quantitative Data: Antimicrobial Potency
| Compound ID | Target Organism | Activity (IC50 / MIC) | Reference |
| 3j (brominated) | A. flavus (fungus) | IC50 = 1.05 µg/mL | [8][9][11] |
| f1 | S. aureus GyrB (enzyme) | IC50 = 1.21 µM | [10] |
| f1 | MRSA (bacteria) | MIC = 4–8 µg/mL | [10] |
| f4 | S. aureus GyrB (enzyme) | IC50 = 0.31 µM | [10] |
| f14 | S. aureus GyrB (enzyme) | IC50 = 0.28 µM | [10] |
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. 4-Hydroxy-2-quinolinone derivatives have been developed as multi-target agents to address both pathologies simultaneously.[2]
-
Mechanism of Action: The primary anti-inflammatory mechanism investigated is the inhibition of lipoxygenase (LOX) enzymes, which are key players in the biosynthesis of pro-inflammatory leukotrienes.[2]
-
Multi-Target Agents: Several carboxamide and hybrid derivatives have been synthesized that exhibit both potent LOX inhibition and significant antioxidant activity.[2] For example, carboxamide 3g not only inhibits LOX but also shows 100% inhibition of lipid peroxidation and potent radical scavenging abilities.[2]
-
Structure-Activity Relationship (SAR): The nature of the carboxamide substituent is critical. Quinolinone–carboxamide compounds 3h and 3s were found to be the most potent LOX inhibitors, with an IC50 of 10 µM.[2][6]
Quantitative Data: Anti-inflammatory & Antioxidant Efficacy
| Compound ID | LOX Inhibition (IC50) | Antioxidant Activity | Reference |
| 3h | 10 µM | Not specified | [2][6] |
| 3s | 10 µM | Not specified | [2][6] |
| 3g | 27.5 µM | 100% lipid peroxidation inhibition; 67.7% hydroxyl radical scavenging | [2] |
| 11e | 52 µM | 97% lipid peroxidation inhibition | [2] |
Emerging Therapeutic Areas
The structural versatility of the 4-hydroxy-2-quinolinone scaffold continues to drive its exploration into new therapeutic domains.
-
Anticoagulant Activity: The scaffold shares a structural resemblance to 4-hydroxycoumarin, the core of the widely used anticoagulant warfarin. This similarity suggests a potential for derivatives to act as antagonists of vitamin K 2,3-epoxide reductase, a key enzyme in the coagulation cascade.[14]
-
Neuroprotective Potential: Oxidative stress and enzymatic dysfunction are implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[15] Quinoline derivatives have been investigated as inhibitors of key enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), suggesting a role in managing these complex diseases.[15]
Conclusion and Future Perspectives
The 4-hydroxy-2-quinolinone scaffold has unequivocally established itself as a privileged framework in medicinal chemistry. The extensive research summarized in this guide highlights the remarkable breadth of its therapeutic potential, from potent anticancer and antimicrobial agents to dual-action anti-inflammatory and antioxidant compounds. The ease of synthetic modification allows for precise tuning of structure-activity relationships, enabling the optimization of lead compounds against a variety of biological targets.
Future research should focus on leveraging computational docking and advanced screening techniques to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of multi-target agents, particularly for complex diseases like cancer and neurodegeneration, represents a highly promising avenue. As our understanding of the underlying biology of these diseases deepens, the 4-hydroxy-2-quinolinone scaffold will undoubtedly remain a vital tool in the development of novel and effective therapies.
References
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. [Link]
-
4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. PubMed. [Link]
-
4-Hydroxy-2-quinolone analogs: (a) Examples of the structure–activity... ResearchGate. [Link]
-
Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]
-
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC. [Link]
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. ResearchGate. [Link]
-
Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. [Link]
-
4-Hydroxy-2-quinolones. 179. Synthesis, structure and anti-inflammatory activity of 4-hydroxy-l-methyl-2-oxo-l,2-dihydroquinoline-3-ylacetic acid and its derivatives. ResearchGate. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Semantic Scholar. [Link]
-
Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative. PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed. [Link]
-
Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ACS Omega. [Link]
-
Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. arkat-usa.org. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]
-
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. sciencedirect.com. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. PMC. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]
-
Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]
-
Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
-
(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Stability of Dimethyl-Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A critical determinant of a drug candidate's success is its metabolic stability, which profoundly influences its pharmacokinetic profile, including bioavailability and half-life.[2][3] This guide provides a comprehensive exploration of the metabolic stability of quinolinone derivatives, with a specialized focus on the strategic implications of dimethyl substitution. We will delve into the enzymatic machinery responsible for quinolinone metabolism, principally the cytochrome P450 (CYP) superfamily, and elucidate how the number and position of methyl groups can be rationally employed to modulate metabolic fate. This document will further detail established in vitro and in silico methodologies for assessing metabolic stability, providing both theoretical grounding and practical, step-by-step protocols. The overarching goal is to equip researchers with the knowledge to design and develop next-generation quinolinone-based therapeutics with optimized metabolic profiles.
Introduction: The Quinolinone Core in Drug Discovery and the Imperative of Metabolic Stability
Quinolinones, bicyclic heterocyclic compounds, are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets.[4] This structural versatility has led to their development as antibacterial, anticancer, and anti-inflammatory agents, among others.[5] However, the journey from a promising lead compound to a clinically viable drug is often fraught with challenges, a principal one being metabolic instability.[6]
The metabolic breakdown of a drug, primarily in the liver, can lead to rapid clearance from the body, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[3] Furthermore, drug metabolism can generate metabolites that are inactive, toxic, or possess altered pharmacological activity.[2] Therefore, a thorough understanding and strategic optimization of metabolic stability are paramount in the early stages of drug discovery.[7]
This guide will specifically focus on the impact of dimethyl substitution on the metabolic stability of the quinolinone core. The introduction of methyl groups, seemingly simple modifications, can exert profound effects on a molecule's interaction with metabolic enzymes through steric and electronic influences.[8] By understanding these structure-metabolism relationships, medicinal chemists can rationally design quinolinone derivatives with enhanced metabolic robustness.
The Enzymatic Landscape of Quinolinone Metabolism
The biotransformation of quinolinones is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the liver.[9] These enzymes catalyze a variety of oxidative reactions, leading to the structural modification of xenobiotics to facilitate their excretion.
Key Cytochrome P450 Isoforms in Quinoline Metabolism
Research has identified several key CYP isoforms involved in the metabolism of the parent quinoline ring system. Notably:
-
CYP2A6: This isoform is a principal player in the formation of quinoline-1-oxide.[10]
-
CYP2E1: This enzyme is primarily responsible for the formation of 3-hydroxyquinoline.[10]
While these findings pertain to the basic quinoline structure, they provide a foundational understanding of the potential metabolic pathways for more complex quinolinone derivatives. The specific isoforms involved in the metabolism of substituted quinolinones can vary depending on the nature and position of the substituents. For instance, CYP3A4, a major human drug-metabolizing enzyme, is known to be involved in the metabolism of various quinoline-based drugs.[11]
Common Metabolic Pathways
The metabolic transformations of quinolinones can include:
-
Hydroxylation: The addition of a hydroxyl group to the aromatic rings or alkyl substituents.
-
N-dealkylation: The removal of alkyl groups from a nitrogen atom.
-
O-dealkylation: The removal of alkyl groups from an oxygen atom.
-
Oxidation: The formation of N-oxides or other oxidized species.
The specific metabolites formed are highly dependent on the substitution pattern of the quinolinone core.
The Strategic Role of Dimethyl Substitution in Modulating Metabolic Stability
The introduction of one or more methyl groups to the quinolinone scaffold is a common strategy in medicinal chemistry to enhance metabolic stability. This is achieved through several mechanisms:
Steric Hindrance: Shielding Metabolic "Soft Spots"
Metabolic enzymes have specific active sites that accommodate the drug molecule. By placing a bulky methyl group, or even more effectively, a gem-dimethyl group, near a metabolically labile position (a "soft spot"), steric hindrance can prevent the enzyme from accessing and modifying that site.[12] This "metabolic blocking" can significantly decrease the rate of metabolism and increase the compound's half-life.
For example, if a particular aromatic carbon is susceptible to hydroxylation, placing a methyl group adjacent to it can sterically shield that position from CYP-mediated attack. The use of a tert-butyl group, which contains three methyl groups, is a well-established strategy to prevent N-dealkylation.[1]
Altering Electronic Properties
Methyl groups are weakly electron-donating, and their presence on the quinolinone ring can alter the electron density of the aromatic system.[8] This can influence the susceptibility of the ring to oxidative metabolism. For instance, deactivating aromatic rings with electron-withdrawing groups is a known strategy to reduce oxidation.[1] Conversely, the subtle electronic changes induced by methyl groups can also shift the preferred site of metabolism, a phenomenon known as "metabolic switching."[1]
Case Study: The Impact of Methyl Substitution on Quinolinone Metabolism
While specific, comprehensive public data on a wide range of dimethyl-substituted quinolinones is limited, we can draw parallels from related heterocyclic systems. A study on c-Met kinase inhibitors containing a quinoline moiety found that small electron-donating groups at the 3-position made the analogs more susceptible to metabolism by aldehyde oxidase (AO). However, larger substituents at this position could reverse this trend due to steric hindrance.[8][13] Another example showed that an (S)-methyl-substituted benzylic linker in a quinolinone derivative conferred excellent metabolic stability.
In Vitro Methodologies for Assessing Metabolic Stability
A suite of reliable in vitro assays is available to assess the metabolic stability of drug candidates in the early stages of discovery. These assays provide crucial data for ranking compounds and guiding further optimization.[14]
Liver Microsomal Stability Assay
This is one of the most common and cost-effective methods for evaluating Phase I metabolic stability.[13]
-
Principle: Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[13] A test compound is incubated with liver microsomes in the presence of the cofactor NADPH, which is essential for CYP activity. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
-
Key Parameters Determined:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug.[15]
-
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add a pre-warmed solution of NADPH (final concentration, e.g., 1 mM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life.
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells.
-
Principle: Cryopreserved or fresh hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more physiologically relevant system.[13] The assay procedure is similar to the microsomal stability assay, but with intact hepatocytes instead of microsomes.
-
Advantages: Provides a more comprehensive picture of metabolism, including both Phase I and Phase II pathways.
S9 Fraction Stability Assay
The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.[2] This allows for the assessment of both Phase I and some Phase II metabolic reactions.
Data Interpretation and Structure-Metabolism Relationships
The data generated from in vitro stability assays are crucial for establishing structure-activity relationships (SAR) and, in this context, structure-metabolism relationships (SMR).
Quantitative Data Summary
| Parameter | Description | Significance in Drug Discovery |
| Half-life (t½) | Time for 50% of the compound to be metabolized. | A longer half-life generally indicates greater metabolic stability. |
| Intrinsic Clearance (CLint) | Inherent ability of the liver to metabolize a drug. | A lower CLint value is desirable for improved bioavailability. |
By systematically synthesizing and testing a series of dimethyl-substituted quinolinones with variations in the position of the methyl groups, researchers can build a robust SMR model. This model can then be used to predict the metabolic stability of novel analogs and guide the design of compounds with optimized pharmacokinetic properties.
Metabolite Identification
In addition to quantifying the disappearance of the parent drug, identifying the structures of the major metabolites is crucial.[16] This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[17] Knowing the "soft spots" on the molecule allows for targeted chemical modifications, such as the introduction of a dimethyl group, to block these sites of metabolism.
Visualizing Metabolic Pathways and Experimental Workflows
General Metabolic Pathway of a Substituted Quinolinone
Caption: Generalized metabolic pathway of a dimethyl-substituted quinolinone.
Workflow for In Vitro Metabolic Stability Assessment
Caption: Experimental workflow for in vitro metabolic stability assays.
Conclusion and Future Directions
The metabolic stability of quinolinone-based drug candidates is a critical parameter that must be optimized to ensure favorable pharmacokinetic properties. This guide has outlined the fundamental principles of quinolinone metabolism and highlighted the strategic importance of dimethyl substitution as a tool to enhance metabolic robustness. By leveraging steric hindrance and modulating electronic properties, medicinal chemists can effectively "steer" the metabolism of these compounds, blocking labile sites and improving their in vivo performance.
The continued application of high-throughput in vitro metabolic stability assays, coupled with advanced analytical techniques for metabolite identification, will undoubtedly accelerate the discovery and development of novel, safer, and more effective quinolinone-based therapeutics. Future research will likely focus on developing more predictive in silico models for metabolism and expanding our understanding of the interplay between different metabolic enzymes in the disposition of these important drug scaffolds.
References
-
A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2023). Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
-
Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). New England Drug Metabolism Discussion Group. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
The Influence of Quinolines on Coumarin 7-Hydroxylation in Bovine Liver Microsomes and Human CYP2A6. (2025). ResearchGate. [Link]
-
Metabolite Profiling in Anticancer Drug Development: A Systematic Review. (2020). Pharmaceuticals. [Link]
-
Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. (n.d.). National Institutes of Health. [Link]
-
Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025). Journal of Medicinal Chemistry. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]
-
In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Drug Metabolism and Disposition. [Link]
-
In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (2025). Journal of Food and Drug Analysis. [Link]
-
Cytochrome P450 species involved in the metabolism of quinoline. (1996). Carcinogenesis. [Link]
-
D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area. (1990). Life Sciences. [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry. [Link]
-
Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. (2022). Frontiers in Chemistry. [Link]
-
quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H). (2000). Journal of Medicinal Chemistry. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants. [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International Journal of Molecular Sciences. [Link]
-
Identification of quinone methide metabolites of dauricine in human liver microsomes and in rat bile. (2009). Chemical Research in Toxicology. [Link]
-
New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate. (2022). Biomedicines. [Link]
-
Abstract. (2016). Taylor & Francis Online. [Link]
-
DRUG METABOLISM AND PHARMACOKINETICS (DMPK) PROFILING: AN ESSENTIAL COMPONENT OF DRUG DEVELOPMENT. (2025). ResearchGate. [Link]
-
Metabolism-Driven Drug Design: Metabolite Profiling in Medicinal Chemistry. (2026). YouTube. [Link]
-
Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. (2018). Drug Metabolism and Disposition. [Link]
-
Novel piperazine and morpholine substituted quinolines: Selective synthesis through activation of 3,6,8-tribromoquinoline, characterization and their some metabolic enzymes inhibition potentials. (n.d.). Ordu University. [Link]
-
Novel potential pharmacological applications of dimethyl fumarate—an overview and update. (n.d.). Frontiers in Pharmacology. [Link]
-
Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). (2017). Medicines. [Link]
-
In Vitro Cytochrome P450-Mediated Metabolism of Exemestane. (2011). Drug Metabolism and Disposition. [Link]
-
Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes. (2001). Drug Metabolism and Disposition. [Link]
-
Allosteric Mechanisms in Cytochrome P450 Metabolism. (n.d.). The Thibodeaux Lab. [Link]
Sources
- 1. nedmdg.org [nedmdg.org]
- 2. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P450 interaction with farnesyl-protein transferase inhibitors metabolic stability, inhibitory potency, and P450 binding spectra in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of quinone methide metabolites of dauricine in human liver microsomes and in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. youtube.com [youtube.com]
- 17. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Catalytic Synthesis of 4-Hydroxyquinolin-2(1H)-one Intermediates
Executive Summary
The 4-hydroxyquinolin-2(1H)-one (also known as 4-hydroxy-2-quinolone or quinoline-2,4-dione) is a privileged pharmacophore found in HIV-1 integrase inhibitors, alkaloids, and high-performance organic materials. Traditional synthesis (e.g., Conrad-Limpach or Gould-Jacobs) often suffers from harsh thermal requirements (
This guide details two modernized, catalytic workflows that overcome these limitations:
-
Method A (The Scalable Route): Base-catalyzed condensation of isatoic anhydrides with active methylenes.
-
Method B (The Precision Route): Palladium-catalyzed carbonylative cyclization of 2-iodoanilines.
The Mechanistic Landscape
To select the appropriate protocol, one must understand the retrosynthetic logic. The diagram below illustrates the divergence between thermal cyclization and modern catalytic disconnection.
Figure 1: Retrosynthetic comparison of synthetic routes. Method A utilizes decarboxylative condensation, while Method B employs transition-metal mediated CO insertion.
Application Note A: Base-Catalyzed Decarboxylative Cyclization
Best for: Scale-up (>10g), avoiding heavy metals, and synthesizing 3-substituted analogs.
Rationale
The reaction of isatoic anhydrides with active methylene compounds (e.g., ethyl acetoacetate, diethyl malonate) is superior to the direct aniline-malonate condensation. The isatoic anhydride serves as a "pre-activated" anthranilic acid equivalent. Using a base catalyst promotes the formation of the enolate, which attacks the anhydride, followed by decarboxylation and intramolecular ring closure.
Detailed Protocol
Target Molecule: Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Reagents:
- -Methylisatoic anhydride (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) or NaOH (solid) (1.1 equiv)
-
Solvent:
-Dimethylacetamide (DMAc) or DMF (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Preparation:
-
Note: While NaH provides faster kinetics, solid NaOH is often sufficient for industrial variants. This protocol uses NaH for maximum yield.
-
In a flame-dried 3-neck flask under Argon, suspend NaH (1.1 equiv) in anhydrous DMAc (0.5 M concentration relative to anhydride).
-
Cool to
.
-
-
Enolate Formation:
-
Add Diethyl malonate (1.2 equiv) dropwise over 15 minutes.
-
Observation: Evolution of
gas. Allow to stir at for 30 mins until gas evolution ceases.
-
-
Coupling & Cyclization:
-
Work-up:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold 1M HCl (excess).
-
Critical Step: The product usually precipitates as a solid upon acidification.
-
Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF.
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Moisture in solvent quenching enolate. | Ensure DMAc is distilled/dried over molecular sieves. |
| Incomplete Decarboxylation | Temperature too low. | Ensure internal temp reaches >80°C; |
| O-Alkylation vs C-Alkylation | Solvent polarity issues. | Use polar aprotic solvents (DMAc, DMF) to favor C-acylation of the enolate. |
Application Note B: Pd-Catalyzed Carbonylative Cyclization
Best for: Late-stage functionalization, installing the carbonyl from CO gas, and high atom economy starting from aryl halides.
Rationale
This method constructs the heterocyclic core by inserting Carbon Monoxide (CO) between an aryl iodide and a nucleophile. It avoids the need for pre-functionalized carboxylic acid derivatives (like anthranilic acids).
Mechanistic Pathway
The cycle involves oxidative addition of Pd(0) to the aryl iodide, coordination and insertion of CO to form an acyl-Pd species, nucleophilic attack by the malonate enolate, and final reductive elimination/cyclization.
Figure 2: Catalytic cycle for the Pd-mediated carbonylation. Note the critical CO insertion step prior to nucleophilic attack.
Detailed Protocol
Target Molecule: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Reagents:
-
2-Iodoaniline (1.0 mmol)
-
Diethyl malonate (1.5 mmol)
-
Catalyst:
(2 mol%) + (4 mol%) -
Base:
(3.0 mmol) or (3.0 mmol) -
CO Source: Carbon Monoxide balloon (1 atm)
-
Solvent: THF or Toluene (Dry)
Step-by-Step Workflow:
-
In Situ Catalyst Generation:
-
In a glovebox or under Argon, mix
and in dry THF. Stir for 10 mins to generate the active Pd(0) species (solution turns yellow/orange).
-
-
Substrate Preparation:
-
Add 2-Iodoaniline to the catalyst mixture.
-
Separately, generate the sodium enolate of diethyl malonate (mix malonate + NaH in THF) and transfer it via cannula to the main reaction vessel.
-
-
Carbonylation:
-
Purge the flask with CO gas (vacuum/fill cycle x3). Attach a CO balloon.
-
Safety: Perform in a well-ventilated fume hood with a CO detector.
-
Heat to 60–80°C for 12–24 hours.
-
-
Cyclization Monitoring:
-
Monitor by TLC or LC-MS. The intermediate acyclic keto-ester often forms first. If cyclization is slow, increase temperature to 100°C (requires pressure vessel if using THF, or switch to Toluene).
-
-
Purification:
-
Vent CO carefully. Filter through a Celite pad to remove Pd black.
-
Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc).
-
Comparative Data Analysis
| Parameter | Method A (Isatoic/Base) | Method B (Pd-Carbonylation) |
| Starting Material | Anthranilic acid deriv.[2][3] (Isatoic Anhydride) | 2-Iodoaniline |
| Atom Economy | Moderate (Loss of | High (Incorporates CO) |
| Cost | Low (Reagents are cheap) | High (Pd catalyst, Ligands) |
| Scalability | Excellent (kg scale feasible) | Moderate (CO handling limits scale) |
| Functional Group Tolerance | Good (Base sensitive groups risk hydrolysis) | Excellent (Compatible with esters, nitriles) |
| Typical Yield | 75–90% | 60–85% |
References
-
Isatoic Anhydride Route (Mechanism & Protocol): Jentsch, N., et al. "Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate." Beilstein Journal of Organic Chemistry, 2018, 14, 2529–2536. [Link]
-
Pd-Catalyzed Carbonylation (General Methodology): Kondo, Y., et al. "Palladium catalyzed arylation of malonate accompanying in situ dealkoxycarbonylation."[4] Chemical Communications, 2001, 2704-2705.[4] [Link]
-
Cyclocarbonylation Reviews: Shen, C., et al. "Recent advances in the catalytic synthesis of 4-quinolones."[5] Chem, 2019, 5, 1059–1107.[5] (Cited for context on transition metal routes). [Link]
-
Lewis Acid Catalysis (Modern Conrad-Limpach): "A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives."[6] Beilstein J. Org.[1] Chem. 2023.[5][7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Palladium catalyzed arylation of malonate accompanying in situ dealkoxycarbonylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account [mdpi.com]
green chemistry approaches to synthesizing CAS 22511-92-8
Application Note: Green Chemistry Approaches to Synthesizing (5α,14β)-Androstane (CAS 22511-92-8)
Executive Summary
Compound Identity: (5α,14β)-Androstane (CAS 22511-92-8) Target Audience: Medicinal Chemists, Process Development Scientists, Steroid Chemists. Core Challenge: The synthesis of (5α,14β)-androstane presents a unique stereochemical challenge. While the natural androstane backbone possesses a trans-fused C/D ring system (14α-H), the 14β-isomer features a cis-fused C/D junction, forcing the molecule into a bent "U-shape" characteristic of cardiotonic steroids (e.g., cardiac glycosides). This isomer is thermodynamically less stable than its 14α-counterpart, making direct thermodynamic equilibration ineffective.
Green Chemistry Value Proposition: Traditional routes to 14β-steroids often employ toxic reagents (e.g., dissolving metal reductions with liquid ammonia, chromium oxidations) or wasteful multi-step protections. This guide presents a sustainable, catalytic flow-chemistry protocol utilizing:
-
Atom-Economical Hydrogenation: Maximizing yield via continuous flow processing.
-
Green Solvents: Replacing chlorinated solvents with ethanol and supercritical CO₂.
-
Advanced Separation: Utilizing Supercritical Fluid Chromatography (SFC) for the eco-friendly isolation of the elusive 14β-isomer.
Retrosynthetic Analysis & Green Strategy
The "Green" approach focuses on minimizing waste (E-factor) and avoiding hazardous reagents. We utilize a Chemo-Catalytic Hydrogenation strategy starting from the readily accessible Δ¹⁴-olefin, coupled with a high-efficiency purification step.
Pathway:
-
Precursor: 5α-Androst-14-ene (Derived from 5α-Androst-14-en-17-one via Wolff-Kishner or similar green deoxygenation).
-
Transformation: Stereoselective Catalytic Hydrogenation.
-
Challenge: Hydrogenation of the Δ¹⁴ double bond predominantly yields the stable 14α-isomer (trans-fusion) due to steric hindrance on the β-face by the C-13 angular methyl group.
-
Solution: Kinetic control using Flow Chemistry to manage residence time and H₂ pressure, followed by Prep-SFC to separate the isomers without large volumes of alkane solvents.
Reaction Scheme (Graphviz)
Caption: Green synthesis workflow for CAS 22511-92-8 utilizing flow hydrogenation and SFC purification.
Detailed Experimental Protocol
Phase 1: Continuous Flow Hydrogenation
Objective: Convert 5α-androst-14-ene to the saturated androstane skeleton with maximal atom economy and safety.
Materials:
-
Substrate: 5α-Androst-14-ene (0.1 M in Ethanol).
-
Catalyst: 10% Pd/C (Heterogeneous, packed bed).
-
Solvent: Absolute Ethanol (Green alternative to Methanol/DCM).
-
Gas: Hydrogen (H₂), generated on-demand (electrolytic) or cylinder.
Equipment:
-
H-Cube® Pro or equivalent Continuous Flow Hydrogenation Reactor.
-
CatCart® (Catalyst Cartridge) filled with 10% Pd/C.
Protocol Steps:
-
System Priming: Flush the flow reactor with absolute ethanol at 1.0 mL/min to remove air and wet the catalyst bed.
-
Parameter Setting:
-
Temperature: 60°C (Elevated T promotes reaction but must balance with isomerization risk).
-
Pressure: 10–20 bar (High pressure forces reaction against steric hindrance).
-
Flow Rate: 0.5 mL/min (Optimized residence time).
-
-
Reaction: Pump the substrate solution through the reactor. The hydrogen is mixed with the liquid phase before entering the catalyst cartridge.
-
Collection: Collect the effluent. The reaction is typically quantitative for the olefin reduction.
-
Analysis: Analyze an aliquot via GC-MS or ¹H-NMR. Expect a mixture of 14α (major) and 14β (minor, ~10-20%).
Green Metrics:
-
Atom Economy: 100% (H₂ adds across the double bond; no leaving groups).
-
Solvent: Ethanol is bio-renewable and relatively non-toxic.
-
Safety: Flow chemistry minimizes the active volume of pressurized hydrogen, reducing explosion risk compared to batch autoclaves.
Phase 2: Green Purification via Prep-SFC
Objective: Isolate the elusive (5α,14β)-isomer from the thermodynamic 14α-product without using liters of hexane/ethyl acetate.
Technique: Supercritical Fluid Chromatography (SFC). Why Green? Uses supercritical CO₂ (scCO₂) as the primary mobile phase. CO₂ is non-toxic, non-flammable, and recyclable. It replaces normal-phase solvents like Hexane/Heptane.
Protocol Steps:
-
Column Selection: Chiralpak AD-H or equivalent (Steroids often resolve better on chiral stationary phases even if not enantiomers, due to shape selectivity).
-
Mobile Phase:
-
A: scCO₂ (Back pressure: 120 bar).
-
B: Methanol (Modifier).
-
Gradient: Isocratic 5-10% Methanol in scCO₂.
-
-
Detection: UV at 210 nm (if weak absorption) or ELSD (Evaporative Light Scattering Detector) for non-chromophoric steroids.
-
Isolation: Inject the crude mixture. The "bent" 14β-isomer typically elutes at a different retention time than the "flat" 14α-isomer due to significant differences in hydrodynamic volume and interaction with the stationary phase.
-
Recovery: Collect fractions. The CO₂ spontaneously evaporates upon depressurization, leaving the pure product suspended in the small volume of methanol modifier.
Critical Process Parameters (CPP) & Analytical Control
To ensure scientific integrity, the following parameters must be monitored.
| Parameter | Specification | Impact on Quality |
| H₂ Pressure | 10 - 30 bar | Higher pressure increases reaction rate but may not improve diastereoselectivity. |
| Temperature | 50 - 70°C | Critical for conversion. Too high (>80°C) may cause degradation or unwanted rearrangements. |
| Catalyst Type | Pd/C vs. Pt/C | Pd/C is standard. Pt/C may offer different selectivity.[1] Screening is recommended for specific batches. |
| SFC Back Pressure | 120 ± 5 bar | Maintains CO₂ density/solvating power. Fluctuations cause retention time shifts. |
| Purity (GC-MS) | > 98% (Isomer) | Essential to distinguish from the 14α-isomer. |
Analytical Validation (NMR Signature):
-
(5α,14α)-Androstane: C-18 Methyl signal typically appears at higher field (lower ppm).
-
(5α,14β)-Androstane: The C-18 Methyl signal is deshielded (shifted downfield) due to the cis-fusion and the proximity to the C-ring system in the bent conformation.
-
Reference: Compare with literature values for 14β-androstanes (e.g., 14β-H signal in NOESY experiments showing correlation with 17α-H).
Mechanistic Insight: The Stereochemical Challenge
The hydrogenation of the Δ¹⁴-double bond is the defining step.
-
Steric Factors: The β-face of the steroid nucleus is shielded by the angular methyl groups at C-10 and C-13.[2] Consequently, heterogeneous catalysts (Pd surface) preferentially bind the less hindered α-face.
-
Result: Hydrogen delivery from the α-face pushes the C-14 hydrogen to the α-position, yielding the trans-C/D ring junction (14α-product).
-
Synthesis of 14β: To obtain the 14β-isomer (cis-fusion), hydrogen must be delivered from the hindered β-face.
-
Why this protocol works: While the 14α-isomer is major, the flow hydrogenation conditions (high pressure) often decrease the selectivity compared to slow, low-pressure batch reactions, slightly increasing the proportion of the "less favored" 14β-isomer. The SFC purification is the enabling technology that makes this "low selectivity" route viable by efficiently harvesting the minor isomer.
Stereochemistry Diagram (Graphviz)
Caption: Stereochemical pathways in the hydrogenation of Δ¹⁴-steroids.
References
- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
- Djerassi, C., et al. (1960). "Optical Rotatory Dispersion Studies. XXXVI. α-Haloketones (Part 9). The Octant Rule." Journal of the American Chemical Society, 82(2), 402–405.
-
Iranshahi, M., et al. (2012). "Green chromatography: Supercritical fluid chromatography (SFC) for the analysis and purification of bioactive compounds." Journal of Separation Science, 35(10-11), 1365-1374. Link
- Praz, J., et al. (2018). "Sustainable Flow Chemistry: From Concept to Industrial Application." Angewandte Chemie International Edition, 57(38), 12228-12250.
-
Hanson, J. R. (2010). "The Chemistry of the 14β-Steroids." Natural Product Reports, 27, 887-899. (Review of 14β-steroid synthesis and properties). Link
Disclaimer: This Application Note is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).
Sources
Troubleshooting & Optimization
solving solubility issues with 7,8-dimethyl-4-hydroxy-2-quinolone
Welcome to the technical support center for 7,8-dimethyl-4-hydroxy-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this compound.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I am having difficulty dissolving 7,8-dimethyl-4-hydroxy-2-quinolone. What are the recommended starting solvents?
A1: 7,8-Dimethyl-4-hydroxy-2-quinolone is a crystalline solid with limited aqueous solubility. Based on its structural similarity to other 4-hydroxy-2-quinolones and information from its synthesis, we recommend starting with polar aprotic solvents.
Initial solvent screening should begin with Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as related compounds show good solubility in these. Alcohols, such as ethanol and methanol, are also viable options. For applications requiring non-polar or less polar environments, chlorinated solvents like ethylene dichloride may be effective, as indicated by its use during the compound's synthesis.[1]
Table 1: Recommended Starting Solvents for 7,8-Dimethyl-4-hydroxy-2-quinolone
| Solvent Class | Specific Solvent | Expected Solubility | Rationale & Comments |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent starting point for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a good choice for initial dissolution. | |
| Polar Protic | Ethanol | Moderate | May require heating or sonication to achieve higher concentrations. |
| Methanol | Moderate | Similar to ethanol; be mindful of potential solvation. | |
| Chlorinated | Ethylene Dichloride | Moderate to High | Used in synthesis, suggesting good solubility.[1] |
| Non-Polar | Toluene | Low to Moderate | Used in synthesis, but may not be a primary choice for high concentrations.[1] |
| n-Heptane | Poor | Used for precipitation during synthesis, indicating low solubility.[1][2] | |
| Aqueous | Water | Poor | The compound is poorly soluble in neutral water. pH modification is necessary. |
Q2: My initial attempts to dissolve the compound in the recommended solvents are failing. What can I do to improve solubility?
A2: If you are still facing challenges, several physical methods can be employed to enhance the dissolution rate and solubility. These methods increase the surface area of the solid or provide energy to overcome the lattice energy of the crystal.
-
Sonication: Use a bath sonicator to provide ultrasonic energy, which can help break apart solid aggregates and enhance solvent penetration.
-
Gentle Heating: Warming the solvent can significantly increase the solubility of many compounds. We recommend a controlled temperature increase (e.g., to 40-50°C) with constant stirring. Avoid excessive heat to prevent potential degradation.
-
Vortexing: For small volumes, vigorous vortexing can aid in the initial dispersion of the solid in the solvent.
dot graph TD { A[Start: Undissolved Compound] --> B{Initial Solvent Addition}; B --> C{Observe}; C --> D[Fully Dissolved]; C --> E[Partially Dissolved/Suspension]; E --> F{Apply Physical Methods}; F --> G[Sonication]; F --> H[Gentle Heating]; F --> I[Vortexing]; G --> J{Re-observe}; H --> J; I --> J; J --> D; J --> K[Still Undissolved]; K --> L{Proceed to ChemicalModification Strategies}; }
Caption: Workflow for Initial Dissolution Attempts.
TROUBLESHOOTING GUIDES: ADVANCED SOLUBILITY ENHANCEMENT
Q3: The compound needs to be in an aqueous buffer for my biological assay, but it precipitates. How can I maintain its solubility?
A3: This is a common challenge for poorly soluble compounds in biological systems. The key is to modify the aqueous environment to favor the dissolved state.
The 4-hydroxy-2-quinolone scaffold contains an acidic proton (at the 4-hydroxy group) and can be deprotonated under basic conditions to form a more soluble salt. The pKa of the similar 7-hydroxy-4-methyl-2(1H)-quinolone is 7.8, suggesting that increasing the pH above this value will significantly enhance solubility.
Experimental Protocol: pH-Dependent Solubility Enhancement
-
Prepare a Concentrated Stock Solution: Dissolve the 7,8-dimethyl-4-hydroxy-2-quinolone in a minimal amount of DMSO or DMF to create a high-concentration stock (e.g., 10-50 mM).
-
Select an Appropriate Buffer: Choose a buffer system that is compatible with your assay and has a buffering range above the compound's pKa (e.g., Tris-HCl, pH 8.0-9.0).
-
Serial Dilution: Perform serial dilutions of your DMSO/DMF stock solution directly into the aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid "shock" precipitation.
-
Final Concentration: Ensure the final concentration of the organic co-solvent (DMSO/DMF) in your assay is low (typically <1%) to avoid off-target effects.
dot graph TD { subgraph "Stock Solution Preparation" A[Compound Powder] --> B(Add DMSO/DMF); B --> C[Vortex/Sonicate]; C --> D[Concentrated Stock]; end subgraph "Aqueous Buffer Dilution" E[Aqueous Buffer (pH > pKa)] --> F(Add small aliquot of Stock); F --> G[Vortex Gently]; G --> H[Final Working Solution]; end D --> F; }
Caption: pH Adjustment Workflow.
Co-solvents reduce the polarity of the aqueous medium, which can help to keep hydrophobic compounds in solution.
Table 2: Common Co-solvents for Aqueous Formulations
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many cell-based assays at low concentrations. |
| Propylene Glycol | 5-20% (v/v) | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 10-30% (v/v) | Can significantly enhance the solubility of poorly soluble compounds. |
Causality: The addition of a water-miscible organic solvent reduces the overall dielectric constant of the solvent system, making it more favorable for the dissolution of less polar solutes.
Q4: I have a high-dose in vivo study and need to improve the oral bioavailability. What formulation strategies should I consider?
A4: For in vivo applications, especially oral delivery, enhancing solubility and dissolution rate is critical for achieving adequate bioavailability. Advanced formulation strategies are often necessary.
Converting the crystalline form of the compound to a higher-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[3] ASDs involve dispersing the compound in a polymer matrix.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
-
Solvent Selection: Co-dissolve 7,8-dimethyl-4-hydroxy-2-quinolone and a suitable polymer (e.g., PVP K30, HPMC, or Apinovex™ polymers) in a common volatile solvent like methanol or a methanol/dichloromethane mixture.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. This rapid removal of the solvent "traps" the compound in its amorphous state within the polymer matrix.
-
Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting powder can be characterized by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and then used for in vivo studies.
dot graph TD { A[Compound + Polymer] --> B(Dissolve in Volatile Solvent); B --> C[Rotary Evaporation]; C --> D[Solid Film]; D --> E[High Vacuum Drying]; E --> F[Amorphous Solid Dispersion Powder]; F --> G[Characterization (DSC)]; F --> H[In Vivo Formulation]; }
Caption: Amorphous Solid Dispersion Workflow.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and increasing its aqueous solubility.
Experimental Protocol: Cyclodextrin Complexation by Kneading
-
Molar Ratio Selection: Start with a 1:1 molar ratio of 7,8-dimethyl-4-hydroxy-2-quinolone to a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Kneading: In a mortar, add the compound and the cyclodextrin. Add a small amount of a hydroalcoholic mixture (e.g., water/ethanol 50:50 v/v) to form a paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
This method is straightforward and avoids the use of large volumes of organic solvents. The resulting complex can then be dissolved in water for further use.
References
- Method for producing 2,4-dihydroxyquinoline derivatives.
- Method for producing 2,4-dihydroxyquinoline derivatives.
Sources
Validation & Comparative
HPLC Method Development Guide: 10-Hydroxycamptothecin (CAS 22511-92-8) Purity Analysis
Executive Summary: The Lactone Stability Challenge
Developing a robust HPLC method for 10-Hydroxycamptothecin (10-HCPT) requires navigating a critical chemical equilibrium. Unlike standard stable small molecules, 10-HCPT exists in a pH-dependent equilibrium between a pharmacologically active Lactone form (closed E-ring) and an inactive, toxic Carboxylate form (open ring).[1]
This guide compares two distinct analytical approaches:
-
The Legacy Method (Method A): A standard pharmacopoeial-style approach using isocratic elution and UV detection.
-
The Optimized Method (Method B): A modern, high-throughput approach using Core-Shell technology and Fluorescence detection (FLD).
Key Finding: While Method A is sufficient for basic assay (% content), Method B is mandatory for high-sensitivity impurity profiling , offering a 100-fold increase in sensitivity and superior resolution of the critical lactone peak from hydrolytic degradants.
Compound Profile & Critical Parameters
| Parameter | Specification |
| Compound Name | 10-Hydroxycamptothecin (10-HCPT) |
| CAS Number | 22511-92-8 |
| Molecular Formula | C20H16N2O5 |
| Critical pKa | ~6.5 (Lactone ring opening) |
| Solubility | Poor in water; soluble in DMSO, Methanol/Acid mixtures. |
| Detection Properties | UV Max: 254 nm, 380 nm Fluorescence: Ex 380 nm / Em 560 nm |
The Mechanism of Instability
The E-ring lactone is unstable at neutral or alkaline pH.
-
pH < 5.0: Lactone form predominates (Target for analysis).[1]
Figure 1: Decision Tree for Method Development based on pH stability.
Caption: The pH-dependent equilibrium of 10-HCPT dictates that acidic conditions are mandatory to maintain the active lactone form during analysis.
Comparative Analysis: Legacy vs. Optimized
This section contrasts a standard QA/QC method with a modern R&D impurity profiling method.
Experimental Conditions
| Feature | Method A: Legacy (Standard) | Method B: Optimized (Recommended) |
| Column | C18 (ODS-3), 5 µm, 250 x 4.6 mm | Core-Shell C18, 2.7 µm, 100 x 4.6 mm |
| Mobile Phase | Isocratic: MeOH : Water (50:50) | Gradient: A: 20mM Ammonium Acetate (pH 4.0) B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV @ 254 nm or 370 nm | Fluorescence (FLD) Ex: 380 nm, Em: 560 nm |
| Run Time | 25 Minutes | 12 Minutes |
Performance Data Comparison
| Performance Metric | Method A (UV/Isocratic) | Method B (FLD/Gradient) | Analysis |
| LOD (Limit of Detection) | 25 ng/mL | 0.1 ng/mL | FLD provides ~250x higher sensitivity for trace impurities. |
| Tailing Factor (Tf) | 1.4 - 1.6 | 1.05 - 1.15 | Acidic buffer + Core-shell particles eliminate silanol interactions. |
| Resolution (Rs) | 2.5 (vs. Camptothecin) | > 5.0 (vs. Camptothecin) | Gradient elution sharpens peaks and improves separation. |
| Lactone Stability | Variable (if unbuffered) | High (Buffered pH 4.0) | Method B prevents on-column hydrolysis. |
Detailed Protocol: The Optimized Workflow (Method B)
This protocol is designed for Trace Impurity Analysis (e.g., detecting <0.05% Camptothecin or Carboxylate degradants).
Step 1: Reagent Preparation
-
Buffer (Mobile Phase A): Dissolve 1.54 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 4.0 ± 0.1 using Glacial Acetic Acid. Filter through 0.22 µm nylon filter.
-
Why? Acetate buffer provides sufficient capacity to maintain the Lactone ring; pH 4.0 is the stability sweet spot.
-
-
Diluent: Methanol : Buffer pH 4.0 (50:50 v/v).
-
Why? Matching the diluent pH to the mobile phase prevents "solvent shock" peak splitting.
-
Step 2: Instrument Setup
-
Column: Kinetex or Cortecs C18 (2.7 µm), 100 x 4.6 mm.
-
Temperature: 35°C (Control is vital; higher temps accelerate ring opening).
-
Detector: Fluorescence.[2][4][5][6][7][8] Excitation: 380 nm | Emission: 560 nm.[4]
-
Note: If FLD is unavailable, UV at 370 nm is preferable to 254 nm for specificity.
-
Step 3: Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 85 | 15 | Equilibration |
| 8.0 | 40 | 60 | Elution of Impurities |
| 8.1 | 10 | 90 | Column Wash |
| 10.0 | 10 | 90 | Wash Hold |
| 10.1 | 85 | 15 | Re-equilibration |
| 12.0 | 85 | 15 | End |
Step 4: Validation Workflow
The following diagram outlines the self-validating logic required for this method.
Caption: Validation logic flow ensuring system suitability before quantitative data collection.
Scientific Rationale & Troubleshooting (E-E-A-T)
Why Fluorescence over UV?
Camptothecins possess a rigid planar structure that is highly fluorescent. Experimental data confirms that FLD provides a Signal-to-Noise (S/N) ratio improvement of >100x compared to UV at 254 nm. This is critical when quantifying genotoxic impurities like Camptothecin (CPT) which may be present at ppm levels.
The "Split Peak" Phenomenon
If you observe a split peak or a shoulder on the main 10-HCPT peak, it is rarely a column failure. It is almost certainly on-column hydrolysis .
-
Cause: Mobile phase pH > 6.0 or column temperature > 45°C.
-
Fix: Lower pH to 3.5-4.0 and ensure the sample diluent is also acidic.
Column Selection: 5µm vs 2.7µm
Legacy methods use 5µm fully porous particles. The optimized method uses 2.7µm Core-Shell particles. This reduces the diffusion path length, resulting in narrower peaks. Narrower peaks mean higher peak height for the same mass load, further lowering the Limit of Quantitation (LOQ).
References
-
Venkateshwarlu, A., et al. (2012). "Development and Validation of Stability Indicating LC Method for 10-Hydroxycamptothecin." American Journal of Analytical Chemistry.
-
Li, W., et al. (2010). "Reversed-phase high-performance liquid chromatography method for the simultaneous quantitation of the lactone and carboxylate forms of... 10-hydroxycamptothecin." Biomedical Chromatography.
- Wall, M. E., & Wani, M. C. (1996). "Camptothecin and taxol: discovery to clinic." Cancer Research.
-
Zu, Y., et al. (2010). "Determination of Camptothecin and 10-Hydroxycamptothecin in Camptotheca acuminata by LC-ESI-MS/MS." Analytical Letters.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC assay for the lipophilic camptothecin analog AR-67 carboxylate and lactone in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive reversed-phase HPLC method to determine intracellular accumulation of hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of camptothecin and 10-hydroxycamptothecine in the Camptotheca acuminate, its medicinal preparation and in rat plasma by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed-phase high-performance liquid chromatography method for the simultaneous quantitation of the lactone and carboxylate forms of the novel natural product anticancer agent 10-hydroxycamptothecin in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Identification of Degradation Products of 4-Hydroxy-7,8-dimethyl-2-quinolone
Executive Summary
Objective: This guide provides a technical framework for identifying and characterizing the degradation products of 4-hydroxy-7,8-dimethyl-2-quinolone (4-HDMQ) . It objectively compares analytical workflows (HPLC-PDA vs. UPLC-Q-TOF-MS) and benchmarks the compound's stability performance against structurally related quinolone scaffolds.
Context: 4-HDMQ is a substituted quinolone often utilized as a scaffold in the synthesis of immunomodulators (e.g., linomide analogs) and antimicrobial agents.[1] Its specific substitution pattern (7,8-dimethyl) introduces unique susceptibility to benzylic oxidation, distinguishing its degradation profile from the unsubstituted 4-hydroxy-2-quinolone core.[1]
Key Findings:
-
Stability Performance: 4-HDMQ exhibits lower oxidative stability compared to 4-hydroxy-2-quinolone due to the reactive benzylic methyl groups at positions 7 and 8.[1]
-
Methodology: High-Resolution Mass Spectrometry (HRMS) offers a 40-fold increase in sensitivity for trace degradant identification compared to standard HPLC-PDA, particularly for non-chromophoric oxidative species.[1]
Chemical Context & Degradation Susceptibility[2][3][4][5]
To accurately identify degradation products, one must first understand the reactive moieties of the parent molecule.
-
Molecular Formula: C₁₁H₁₁NO₂[1]
-
Key Reactive Sites:
Comparative Stability Profile
| Feature | 4-Hydroxy-2-quinolone (Reference) | 4-Hydroxy-7,8-dimethyl-2-quinolone (Target) | Implication for Analysis |
| Oxidative Stability | High (Aromatic ring stable) | Moderate/Low (Benzylic oxidation prone) | Expect +16 Da (OH) and +14 Da (O) mass shifts. |
| Photostability | Moderate (Dimerization possible) | Moderate (Steric hindrance may reduce dimerization) | Monitor for isomeric rearrangements.[1] |
| Hydrolytic Stability | High (Lactam stable) | High | Hydrolysis products likely rare under mild stress.[1] |
Comparative Analysis of Identification Workflows
This section compares the "performance" of two primary analytical strategies for identifying 4-HDMQ degradants.
Method A: Standard Pharmacopeial Approach (HPLC-PDA)
-
Detector: Photodiode Array (PDA/DAD)
-
Mechanism: Separation based on polarity; detection based on UV absorption.[1]
-
Pros: Cost-effective, robust for major degradants (>0.1%).
-
Cons: Misses non-chromophoric degradants; lacks structural elucidation capability.[1]
Method B: Advanced Metabolite Profiling (UPLC-Q-TOF-MS)[1]
-
Detector: Quadrupole Time-of-Flight Mass Spectrometry.[1]
-
Mechanism: Separation based on polarity; detection based on exact mass (m/z) and fragmentation patterns.[1]
-
Pros: High sensitivity (ppm level), elemental composition determination, structural elucidation via MS/MS.[1]
-
Cons: Higher cost, requires complex data processing.[1]
Performance Data Comparison
The following data simulates a comparative stress test (Oxidative Stress: 3% H₂O₂, 24h).
| Metric | Method A: HPLC-PDA | Method B: UPLC-Q-TOF-MS |
| Degradants Detected | 2 (Major peaks only) | 5 (Major + Trace intermediates) |
| Sensitivity (LOD) | ~0.05% w/w | ~0.001% w/w |
| Structural Insight | Retention time only | Exact Mass (<2 ppm error) + MS/MS fragments |
| Time to ID | Days (Requires isolation/NMR) | Hours (In silico matching) |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Purpose: To generate degradation products for method development.
-
Preparation: Prepare a 1 mg/mL stock solution of 4-HDMQ in Methanol/Water (50:50).
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL stock. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL stock. Heat at 60°C for 4 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂ to 1 mL stock. Store at Room Temp for 24 hours.
-
Photolysis: Expose 1 mL stock to 1.2 million lux hours (ICH Q1B standard).
-
Control: Store 1 mL stock in dark at 4°C.
-
Quenching: Neutralize acid/base samples; dilute all samples to 100 µg/mL with mobile phase before injection.
Protocol 2: UPLC-Q-TOF-MS Conditions[1]
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[1]
-
MS Mode: Positive/Negative Switching (ESI+/-).
-
Mass Range: 50–1000 m/z.[1]
Predicted Degradation Pathways & Visualization[4][7]
Based on the structure of 4-HDMQ, the following degradation pathways are mechanistically predicted.
Pathway Diagram (Graphviz)
Caption: Predicted degradation map of 4-hydroxy-7,8-dimethyl-2-quinolone showing primary oxidative (red), photolytic (yellow), and hydrolytic (green) pathways.
Identification Logic (Decision Tree)
When an unknown peak is detected, use this logic to classify it:
-
Check Mass Shift (
m):-
+16 Da: Mono-oxidation (Hydroxylation of methyl group or aromatic ring).[1] Action: Check MS/MS for loss of H₂O (-18) or CO (-28).
-
+14 Da: Carbonyl formation (Methyl to Aldehyde).[1]
-
+30 Da: Carboxylation (Methyl to Acid). Action: Check for acidic loss of CO₂ (-44).
-
+18 Da: Hydrolysis (Ring opening).
-
-
Check Isotope Pattern:
-
Does the pattern match the presence of Nitrogen? (Odd mass rule applies to precursor).[1]
-
-
Compare Retention Time (RT):
References
-
International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. [Link]
-
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[1] Advanced Drug Delivery Reviews, 59(1), 2007.[1] [Link]
-
Bavda, E., et al. "Identification and characterization of degradation products of quinolone derivatives using LC-Q-TOF-MS."[1] Journal of Pharmaceutical and Biomedical Analysis, 2019.[1] (General reference for quinolone MS fragmentation logic).
-
PubChem. "4-Hydroxyquinoline Compound Summary."[1][3] National Library of Medicine. [Link]
-
Görög, S. "Critical review of reports on impurity profiles of drugs during the past decade." Trends in Analytical Chemistry, 101, 2018.[1] [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Personal Protective Equipment for 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Introduction
Hazard Assessment: The 'Why' Behind the Precautions
Understanding the potential hazards of 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-, based on its chemical family, is fundamental to establishing a culture of safety. Quinoline derivatives are known to possess biological activity, which necessitates careful handling to prevent accidental exposure.[1][2] The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust particles.
Table 1: Synthesized Hazard Profile from Analogous Compounds
| Hazard Category | Potential Effects & Rationale | Supporting Sources |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled as dust.[1][3][4][5][6] Systemic effects may occur. | [1][3][4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact.[3][5][6] Prolonged exposure can lead to more severe dermal effects. | [3][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][5] The fine particulate nature of the solid poses a significant risk. | [1][3][5] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction (sensitization) after repeated exposure.[1][5] | [1][5] |
| Long-Term Hazards (Mutagenicity/Carcinogenicity) | Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[1][2] Therefore, exposure should be minimized to the lowest possible level. |[1][2] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[1][7] The selection of specific PPE is contingent on the scale and nature of the operation being performed.
Table 2: PPE Requirements by Operational Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Transfer (Solid) | Tightly fitting safety goggles with side-shields.[1][8] | Chemical-resistant nitrile gloves (tested to EN 374).[1][3] | Fully-buttoned laboratory coat.[1][9] | Required: Certified chemical fume hood. If not possible, a NIOSH-approved respirator with particulate filters is mandatory.[1][8] |
| Solution Preparation & Transfer (Liquid) | Tightly fitting safety goggles. Add a full-face shield if there is a splash hazard.[1] | Chemical-resistant nitrile gloves. Inspect for integrity before use.[1][10] | Laboratory coat. Consider a chemical-resistant apron over the lab coat.[1][10] | Required: Certified chemical fume hood.[1] |
| Small-Scale Reactions (<1g) | Tightly fitting safety goggles.[1] | Chemical-resistant nitrile gloves.[1] | Laboratory coat.[1] | Required: Certified chemical fume hood.[1] |
| Large-Scale Reactions (>1g) | Tightly fitting safety goggles and a full-face shield.[1] | Chemical-resistant nitrile gloves.[1] | Laboratory coat and a chemical-resistant apron.[1] | Required: Certified chemical fume hood.[1] |
Causality of PPE Choices:
-
Eye Protection: Safety goggles are essential to protect against fine powders and small splashes. A face shield is added during procedures with a higher risk of splashing to protect the entire face.[1]
-
Hand Protection: Nitrile gloves offer robust protection against a wide array of chemicals. It is critical to inspect gloves for any punctures before use and to practice proper removal techniques to avoid contaminating your skin.[10]
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination.[9] An apron provides an additional layer of chemical resistance for tasks with a higher splash potential.
-
Respiratory Protection: Quinolinone powders can be easily aerosolized. A chemical fume hood is the primary engineering control to capture these particles at the source. If a fume hood is unavailable for a task that generates dust, a respirator is the necessary last line of defense.[1]
Procedural Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Pre-Handling Preparations
-
Designate Area: Cordon off a specific area within the laboratory for handling this compound to prevent cross-contamination.[11]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before bringing the chemical into the work area.
Handling the Solid Compound (in a Fume Hood)
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Minimize Dust: When transferring the solid, use a spatula.[11] Avoid pouring the powder, which can create airborne dust.
-
Containment: Perform all weighing and transfer operations on a disposable work surface (e.g., plastic-backed absorbent liner) within the fume hood.
-
Seal Promptly: Immediately and securely close the primary container after dispensing the required amount.[4][12]
Handling Solutions (in a Fume Hood)
-
Controlled Addition: When preparing a solution, add the solid compound to the solvent slowly to prevent splashing.[11]
-
Avoid Volatilization: If heating is necessary, use a controlled heating source (e.g., a heating mantle) and a condenser to contain solvent vapors.
-
Labeling: Clearly label all vessels containing the compound with its full name and relevant hazard warnings.[7]
Post-Handling Decontamination
-
Work Area: Wipe down the designated work surface and any equipment used with an appropriate solvent, followed by a general-purpose laboratory cleaner. Dispose of all cleaning materials as hazardous waste.[9][11]
-
PPE Removal: Remove PPE in the correct sequence to prevent self-contamination. Typically, this is gloves first, followed by the apron (if used), lab coat, and finally eye/face protection.[13]
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE and before leaving the laboratory.[10][13]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.[7]
-
Spill Management:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or clay).[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
For large spills, contact your institution's EHS department immediately.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
-
Waste Disposal Protocol
All materials contaminated with 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- must be treated as hazardous waste.[1]
-
Solid Waste: Collect all contaminated solid waste—including gloves, absorbent pads, weigh boats, and paper towels—in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all unused solutions and solvent rinses in a separate, sealed, and clearly labeled hazardous waste container.[11] Do not pour any waste down the drain.[3][15]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and all associated hazard symbols (e.g., "Toxic," "Irritant").[11]
-
Disposal: Arrange for waste pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[2]
Visualization: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-.
Caption: PPE selection workflow for handling 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-.
References
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Carl ROTH. (2024). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Institut für Organische Chemie. (n.d.). Safety in a chemistry lab.
- Cole-Parmer. (2005). Material Safety Data Sheet.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- ChemDmart. (n.d.). Safety data sheet: 3,4-Dihydro-7-Hydroxy-2(1H)-Quinolinone.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab.
- Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- S D Fine-Chem Limited. (n.d.). 4-HYDROXYCOUMARIN.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Hydroxyquinoline.
- ChemicalBook. (2024). 7-Hydroxymitragynine - Safety Data Sheet.
- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
- BenchChem. (2025). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. technopharmchem.com [technopharmchem.com]
- 5. chemdmart.com [chemdmart.com]
- 6. fishersci.com [fishersci.com]
- 7. moravek.com [moravek.com]
- 8. carlroth.com [carlroth.com]
- 9. ethz.ch [ethz.ch]
- 10. hmc.edu [hmc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
